7''-O-Methylsciadopitysin

Vue d'ensemble

Description

4H-1-Benzopyran-4-one, 5-hydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-, (+)- is a natural product found in Cryptomeria japonica, Dacrydium cupressinum, and other organisms with data available.

Mécanisme D'action

7’'-O-Methylsciadopitysin, also known as 4H-1-Benzopyran-4-one, 5-hydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-, (+)-, is a compound of interest in the field of pharmacology.

Target of Action

The specific targets of 7’'-O-Methylsciadopitysin are currently unknown

Result of Action

The molecular and cellular effects of 7’'-O-Methylsciadopitysin’s action are currently unknown

Activité Biologique

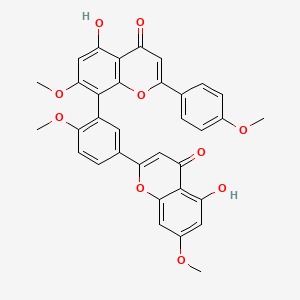

7''-O-Methylsciadopitysin, also known as amentoflavone 7,4',7'',4'''-tetramethyl ether, is a biflavonoid compound primarily isolated from the plant Selaginella moellendorffii. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The molecular formula of this compound is , with a molecular weight of 594.56 g/mol.

Antioxidant Activity

This compound exhibits significant antioxidant properties. The mechanism involves scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and various diseases.

Comparative Antioxidant Activity

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity suggests potential therapeutic applications in inflammatory diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy in inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study: Cancer Cell Lines

In vitro studies on different cancer cell lines demonstrated the following effects:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 20.0 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 18.0 | Inhibition of migration and invasion |

These findings indicate that the compound could be a promising candidate for further development in cancer therapeutics.

Osteoblast Differentiation

Another important biological activity of this compound is its role in stimulating osteoblast differentiation. This effect is particularly relevant for bone health and could have implications for treating osteoporosis.

Experimental Findings

In studies involving osteoblast precursor cells, treatment with this compound resulted in:

- Increased alkaline phosphatase activity

- Enhanced mineralization

- Upregulation of osteogenic markers such as Runx2 and OPG

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

- Nrf2 Pathway : Activation of the Nrf2 pathway leads to increased expression of antioxidant enzymes.

- NF-kB Pathway : Inhibition of NF-kB reduces the expression of inflammatory cytokines.

- p53 Pathway : Induction of p53-mediated apoptosis in cancer cells.

Propriétés

IUPAC Name |

5-hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O10/c1-39-19-8-5-17(6-9-19)27-15-24(37)33-25(38)16-29(42-4)31(34(33)44-27)21-11-18(7-10-26(21)41-3)28-14-23(36)32-22(35)12-20(40-2)13-30(32)43-28/h5-16,35,38H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQYICLHHMETFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945464 | |

| Record name | 5-Hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22783-08-0 | |

| Record name | W 13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022783080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.